2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of multiple functional groups, including amino, dichloromethoxyphenyl, dimethyl, oxo, and carbonitrile, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a β-ketoester, under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization of the phenyl ring: The dichloromethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating agents and methoxy groups.
Addition of the carbonitrile group: The carbonitrile group can be added through nucleophilic addition reactions involving cyanide sources.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include other chromene derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. Examples of similar compounds include:
- 2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(3,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Properties
Molecular Formula |
C19H18Cl2N2O3 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-19(2)6-13(24)16-14(7-19)26-18(23)11(8-22)15(16)10-4-9(20)5-12(21)17(10)25-3/h4-5,15H,6-7,23H2,1-3H3 |
InChI Key |
GZMPMUBYDKCROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
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